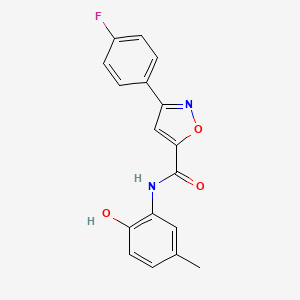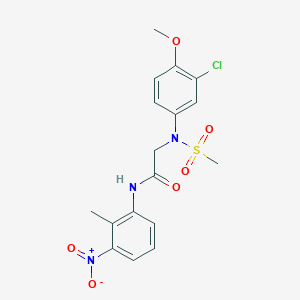
5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
説明
5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone, also known as thiosemicarbazone, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is synthesized through a simple reaction between thiosemicarbazide and an aldehyde or ketone, and has been shown to possess a range of biological activities. In
作用機序
The mechanism of action of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone is not fully understood, but it is believed to involve the formation of complexes with metal ions and/or proteins. Thiosemicarbazone has been shown to inhibit the activity of various enzymes, including ribonucleotide reductase, which is involved in DNA synthesis, and cathepsin B, which is involved in protein degradation. Thiosemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Thiosemicarbazone has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has been shown to have anticancer activity, both in vitro and in vivo, against a range of cancer cell lines, including breast, lung, and colon cancer.
実験室実験の利点と制限
One of the main advantages of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone is its ease of synthesis, which makes it a readily available starting material for the synthesis of other biologically active compounds. Thiosemicarbazone also has a relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has some limitations for lab experiments, including its low solubility in water and its tendency to form complexes with metal ions, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research on 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone. One area of research is the development of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone derivatives with improved solubility and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone, including its interactions with metal ions and proteins. Additionally, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases, and further research is needed to explore these applications.
科学的研究の応用
Thiosemicarbazone has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. Thiosemicarbazone has also been investigated for its potential as a chelating agent for heavy metal ions, and as a fluorescent probe for detecting metal ions and amino acids. In addition, 5-benzylidene-3-ethyl-1-methyl-2-thioxo-4-imidazolidinoneazone has been used as a starting material for the synthesis of other biologically active compounds.
特性
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-15-12(16)11(14(2)13(15)17)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGMOQYTSIWVJY-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2)/N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4650884.png)
![methyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4650904.png)
![N-2-naphthyl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4650905.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4650911.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B4650915.png)
![2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4650928.png)
![1-(3,5-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650940.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4650946.png)
![N-cyclopentyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4650953.png)


![methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4650966.png)
![methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)